molecular formula C19H18N4O3 B2465332 methyl 4-(((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamoyl)benzoate CAS No. 2034617-83-7

methyl 4-(((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamoyl)benzoate

Cat. No.: B2465332
CAS No.: 2034617-83-7
M. Wt: 350.378
InChI Key: LQTMGBQFNTUNPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamoyl)benzoate is a complex organic compound that features a pyrazole ring, a pyridine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the formation of the pyridine ring, and finally the esterification to form the benzoate ester. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4-(((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methyl-1H-pyrazol-3-yl)pyridine
  • 4-(1-Methyl-1H-pyrazol-5-yl)pyridine
  • Methyl 4-(1H-pyrazol-5-yl)pyridine-3-carboxylate

Uniqueness

Methyl 4-(((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamoyl)benzoate is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

methyl 4-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-23-17(9-10-22-23)16-8-3-13(11-20-16)12-21-18(24)14-4-6-15(7-5-14)19(25)26-2/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTMGBQFNTUNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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